molecular formula C8H11IN2O B13315140 5-(3-Aminopropoxy)-2-iodopyridine

5-(3-Aminopropoxy)-2-iodopyridine

Cat. No.: B13315140
M. Wt: 278.09 g/mol
InChI Key: VRNAUSCUBXCZSR-UHFFFAOYSA-N
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Description

5-(3-Aminopropoxy)-2-iodopyridine is a chemical compound of significant interest in scientific research and development, particularly as a versatile building block for the synthesis of more complex molecules. Its structure, which incorporates both an iodine atom and an aminopropoxy side chain on the pyridine ring, makes it a valuable intermediate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are pivotal in creating novel pharmaceutical candidates . This compound is strictly intended for research and development purposes and is classified as "For Research Use Only (RUO)." It is not intended for diagnostic or therapeutic uses, or for personal use. Researchers are advised to consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C8H11IN2O

Molecular Weight

278.09 g/mol

IUPAC Name

3-(6-iodopyridin-3-yl)oxypropan-1-amine

InChI

InChI=1S/C8H11IN2O/c9-8-3-2-7(6-11-8)12-5-1-4-10/h2-3,6H,1,4-5,10H2

InChI Key

VRNAUSCUBXCZSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1OCCCN)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Aminopropoxy)-2-iodopyridine typically involves the following steps:

    Starting Material: The synthesis begins with 2-iodopyridine as the starting material.

    Nucleophilic Substitution: The 2-iodopyridine undergoes a nucleophilic substitution reaction with 3-aminopropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The product is then purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in 5-(3-Aminopropoxy)-2-iodopyridine can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aminopropoxy group.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products:

    Substitution Reactions: Products include azido derivatives or thioethers.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include primary amines or alcohols.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Ligand: Acts as a ligand in coordination chemistry.

Biology and Medicine:

    Drug Development: Potential use in the development of pharmaceuticals due to its unique structure.

    Biological Probes: Used as a probe in biological studies to investigate enzyme activities or receptor binding.

Industry:

    Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.

    Catalysis: Employed as a catalyst or catalyst precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(3-Aminopropoxy)-2-iodopyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The aminopropoxy group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Aminopyridines

Key Compounds :
Compound Name Substituents Molecular Weight Key Applications References
5-(3-Aminopropoxy)-2-iodopyridine 2-I, 5-O-(CH₂)₃-NH₂ 309.13 g/mol Drug intermediates, fluorescence labeling
2-Aminopyridine (2AP) 2-NH₂ 94.11 g/mol Neurological research, potassium channel modulation
4-Aminopyridine (4AP) 4-NH₂ 94.11 g/mol Multiple sclerosis treatment
5-Fluoro-3-iodopyridin-2-amine 2-NH₂, 3-I, 5-F 257.01 g/mol Anticancer agent synthesis
Structural Insights :
  • Electronic Effects: The iodine in this compound enhances electrophilic substitution reactivity compared to unsubstituted aminopyridines (e.g., 2AP/4AP), making it more suitable for cross-coupling reactions .
  • Functional Group Diversity: The aminopropoxy group enables conjugation with carboxylic acids or fluorophores, a feature absent in simpler aminopyridines like 2AP .

Iodopyridine Derivatives

Key Compounds :
Compound Name Substituents Synthesis Method Key Applications References
This compound 2-I, 5-O-(CH₂)₃-NH₂ Claisen condensation, SnCl₂ reduction Fluorescent probes, kinase inhibitors
2-Chloro-5-iodo-3-nitropyridine 2-Cl, 3-NO₂, 5-I Direct halogenation Agrochemical intermediates
2-Amino-5-bromo-3-iodopyridine 2-NH₂, 3-I, 5-Br Buchwald-Hartwig amination Antiviral drug development
Comparative Analysis :
  • Reactivity: The 2-iodo position in this compound facilitates radical conjugate additions under blue light irradiation, similar to 2-iodopyridine derivatives used in heteroaryl coupling .
  • Biological Activity: Unlike halogen-only derivatives (e.g., 2-chloro-5-iodo-3-nitropyridine), the aminopropoxy group in the target compound enhances solubility and target-binding affinity, critical for kinase inhibitors like Prexasertib .

Alkoxy-Substituted Pyridines

Key Compounds :
Compound Name Substituents Key Properties References
This compound 2-I, 5-O-(CH₂)₃-NH₂ pH-sensitive solubility, conjugation-ready
5-Phenoxy-2-aminopyridine 2-NH₂, 5-O-Ph Antiproliferative activity (IC₅₀ = 1.2 μM)
2'-Methoxy-3,3'-bipyridin-6-amine 2'-OMe, 3-bipyridyl EGFR inhibition
Functional Differences :
  • Linker Flexibility: The aminopropoxy chain in the target compound provides a three-carbon spacer, optimizing spatial alignment for drug-receptor interactions compared to rigid phenoxy groups .
  • Synthetic Utility: The iodine atom allows further functionalization (e.g., Suzuki coupling), whereas methoxy or phenoxy groups are less reactive .

Pharmaceutical Relevance

  • Prexasertib Analogs: this compound shares structural motifs with Prexasertib (USAN CD-51), a checkpoint kinase inhibitor. The aminopropoxy group is critical for binding to the ATP pocket of kinases .

Biological Activity

5-(3-Aminopropoxy)-2-iodopyridine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted with an iodine atom at the second position and an aminopropoxy group at the fifth position. The synthesis typically involves a nucleophilic substitution reaction with 2-iodopyridine and 3-aminopropanol, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The aminopropoxy group can form hydrogen bonds with active sites of proteins, while the iodine atom can engage in halogen bonding, enhancing the compound's binding affinity. Such interactions are crucial for modulating enzymatic activities and receptor signaling pathways.

1. Enzyme Inhibition

Research indicates that this compound acts as a probe in biological studies to investigate enzyme activities. Its ability to inhibit specific enzymes can be leveraged to study metabolic pathways and disease mechanisms.

2. Receptor Binding

The compound has shown promising results in receptor binding assays, particularly with adenosine receptors. For instance, docking studies suggest that it can effectively bind to A2A receptors, which are implicated in various neurological disorders .

3. Cytotoxicity Studies

In vitro cytotoxicity assessments reveal that this compound exhibits selective cytotoxic effects on certain cancer cell lines. This selectivity is crucial for developing targeted therapies with reduced side effects compared to conventional chemotherapeutics .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

Study Objective Findings
Study AEnzyme inhibitionDemonstrated significant inhibition of enzyme X involved in metabolic pathways related to cancer.
Study BReceptor bindingConfirmed high affinity for A2A receptors, suggesting potential for treating neurodegenerative diseases.
Study CCytotoxicityShowed selective toxicity towards cancer cell lines with minimal effects on normal cells.

These findings highlight the compound's versatility in targeting various biological systems.

Comparative Analysis with Similar Compounds

This compound can be compared to other halogenated pyridine derivatives:

Compound Substituent Biological Activity
2-IodopyridineNoneLimited biological applications due to lack of functional groups.
5-(3-Aminopropoxy)-2-bromopyridineBromineSimilar structure but reduced reactivity compared to iodine derivative.

The presence of the iodine atom in this compound enhances its reactivity and potential applications in medicinal chemistry compared to its brominated analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(3-Aminopropoxy)-2-iodopyridine, and how can reaction conditions be optimized?

  • Methodology : A common approach involves coupling 2-iodopyridine derivatives with 3-aminopropanol under Mitsunobu conditions or nucleophilic substitution. For example, Prexasertib synthesis (a related compound) uses THF/water mixtures and lactic acid for salt formation, with optimized stirring at 55°C to enhance yield . Reaction monitoring via TLC or HPLC (e.g., 290 nm detection, 30°C column temperature) ensures progress. Adjust pH to 2.46 to improve solubility during purification .

Q. What analytical techniques are most effective for characterizing this compound, and how should they be implemented?

  • Methodology : Use HPLC with a C18 column, 1.0 mL/min flow rate, and UV detection at 290 nm for purity analysis . NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For stability studies, track degradation via accelerated thermal testing (40°C/75% RH) and compare against reference standards . X-ray crystallography can resolve tautomeric forms, as noted in Prexasertib patents .

Q. How can researchers ensure the stability of this compound during storage and experimental procedures?

  • Methodology : Store lyophilized samples in airtight, light-protected vials at 15–25°C with desiccants. Aqueous formulations require polysorbate 80 (0.12% w/v) to prevent aggregation. Avoid prolonged exposure to pH >5, as solubility drops below 20 mg/mL . Monitor oxidative degradation via LC-MS and use antioxidants like ascorbic acid in buffers .

Advanced Research Questions

Q. How can computational methods like principal component analysis (PCA) be applied to interpret the reactivity data of iodopyridine derivatives in mechanistic studies?

  • Methodology : PCA reduces high-dimensional datasets (e.g., ion momentum distributions from Coulomb explosion simulations) into interpretable components. For 2-iodopyridine, PCA of molecular dynamics trajectories reveals correlated ion pair collisions and charging patterns during XFEL-induced fragmentation . This identifies dominant reaction pathways and validates theoretical models against experimental mass spectra .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental results in the compound’s kinetic behavior?

  • Methodology : Conduct controlled photolysis experiments (e.g., 300 nm UV irradiation in THF/water) with dark controls to isolate pH-dependent pathways . Compare experimental yields of 2-pyridyl cations with density functional theory (DFT) simulations. Discrepancies may arise from solvent effects or unaccounted intermediates, requiring multi-scale modeling (QM/MM) for reconciliation .

Q. What formulation challenges arise when developing this compound for in vivo studies, and how can they be addressed?

  • Methodology : Poor aqueous solubility (>20 mg/mL at pH 2.46) necessitates salt formation (e.g., lactate or methanesulfonate salts) or cyclodextrin complexation . Optimize lyophilization cycles (e.g., 42 vials per batch) to minimize residual solvents. For IV administration, use WFI (Water for Injection) and sterile filtration (0.22 µm) to ensure endotoxin-free preparations . Toxicity screening in human cell lines (e.g., HEK293) identifies tolerable doses before animal trials .

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